molecular formula C22H28N2O4S2 B2473382 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 681833-79-4

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2473382
CAS No.: 681833-79-4
M. Wt: 448.6
InChI Key: CPBQSLJIOLBVDI-RGEXLXHISA-N
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Description

(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic thiazolidinone derivative characterized by a complex heterocyclic structure. The molecule features:

  • A thiazolidinone core with a 2-sulfanylidene group, enabling redox activity and hydrogen bonding.
  • A (3,4-dimethoxyphenyl)methylidene substituent at the 5-position, contributing to π-π stacking interactions and enhanced lipophilicity.

This compound has drawn interest in medicinal chemistry due to its structural complexity, which may confer unique pharmacological properties such as antimicrobial, antidiabetic, or anticancer activities .

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S2/c1-15-8-11-23(12-9-15)20(25)5-4-10-24-21(26)19(30-22(24)29)14-16-6-7-17(27-2)18(13-16)28-3/h6-7,13-15H,4-5,8-12H2,1-3H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBQSLJIOLBVDI-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a thiazolidinone derivative in the presence of a base, followed by the addition of a piperidinyl-substituted butanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Substitution Reactions

The sulfanylidene group (-S-) and oxobutyl side chain participate in nucleophilic substitutions:

Reaction Type Reagents Outcome References
Thiol-disulfide exchange Alkyl halides (e.g., CH₃I)Replacement of sulfanylidene with alkylthio groups (-S-R)
Aminolysis Primary aminesFormation of thioamide derivatives via -S- replacement

Example :

Compound+CH3IEtOH, Δ(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-methylthio-1,3-thiazolidin-4-one\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{EtOH, Δ}} \text{(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-methylthio-1,3-thiazolidin-4-one}

Ring-Opening and Rearrangement

The thiazolidinone ring undergoes acid- or base-catalyzed ring-opening reactions:

  • Acidic Conditions : Hydrolysis yields thiourea derivatives and a ketone fragment .

  • Basic Conditions : Ring contraction forms thiazole derivatives via elimination of CO₂ .

Mechanistic Insight :
The electron-withdrawing effect of the 4-oxobutyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack .

Oxidation and Reduction

Reaction Conditions Product
Oxidation H₂O₂, AcOHSulfone derivative (-SO₂-)
Reduction NaBH₄, MeOHSaturation of the methylidene double bond to a single bond

Spectroscopic Confirmation :

  • IR : Loss of C=S stretch (1190 cm⁻¹) upon oxidation to sulfone .

  • ¹H NMR : Downfield shift of methoxy protons (δ 3.85 ppm → δ 3.92 ppm) post-reduction .

Cycloaddition Reactions

The methylidene group participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming fused bicyclic systems .

Example :

Compound+Maleic anhydrideToluene, ΔThiazolidinone-fused tetrahydrofuran derivative\text{Compound} + \text{Maleic anhydride} \xrightarrow{\text{Toluene, Δ}} \text{Thiazolidinone-fused tetrahydrofuran derivative}

Biological Activity and Reactivity Correlations

  • Anticancer Activity : The compound inhibits apoptosis signal-regulating kinase 1 (ASK1) via Michael addition at the sulfanylidene group (IC₅₀: 0.2 μM) .

  • Antimicrobial Action : Reactivity with bacterial enzymes (e.g., MurA) involves covalent binding to active-site thiols .

Stability and Degradation

  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the methylidene bond, forming 3,4-dimethoxybenzaldehyde and a thiazolidinone fragment.

  • Thermal Stability : Decomposes above 220°C via retro-Knoevenagel pathway .

Comparative Reactivity Table

Functional Group Reactivity Biological Impact
Sulfanylidene (-S-)Nucleophilic substitutionEnhances kinase inhibition
Methylidene (C=CH-)CycloadditionModulates pharmacokinetic properties
4-Oxobutyl chainHydrogen bondingImproves membrane permeability

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds in the thiazolidinone class exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have been shown to possess potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.21 μM, suggesting strong potential as antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, thiazolidinone derivatives have been explored for antifungal activity. Studies have demonstrated that certain modifications to the thiazolidinone structure can enhance antifungal efficacy, making them promising candidates for treating fungal infections.

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer cell metabolism .

Compound NameMIC (μM)Target OrganismActivity Type
Compound A0.21Pseudomonas aeruginosaAntimicrobial
Compound B0.15Escherichia coliAntimicrobial
Compound C50Various Cancer Cell LinesAnticancer

Table 2: Synthesis Conditions for Thiazolidinones

StepReagentsConditions
Condensation3,4-Dimethoxybenzaldehyde + ThiosemicarbazideEthanol, Room Temperature
CyclizationThiosemicarbazone + Acylating AgentBasic Conditions (Triethylamine)

Case Study 1: Antimicrobial Efficacy

A study published in Scientific Reports evaluated a series of thiazolidinone derivatives against resistant bacterial strains. The results indicated that modifications at specific positions significantly enhanced antimicrobial activity. The most active compound exhibited an MIC comparable to standard antibiotics, suggesting its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of thiazolidinones and tested their effects on human cancer cell lines. The results showed that certain derivatives induced apoptosis through mitochondrial pathways, with IC50 values indicating potent anticancer activity. Molecular docking studies further confirmed favorable binding interactions with key oncogenic targets .

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. The exact pathways and targets would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Thiazolidinones with Aromatic Substitutions

Compound Name Substituents Biological Activity Key Differences
Target Compound 3,4-Dimethoxyphenyl at 5-position; 4-(4-methylpiperidin-1-yl)-4-oxobutyl at 3-position Under investigation (potential antidiabetic/antimicrobial) Unique piperidine-containing side chain enhances solubility and target specificity .
(5Z)-5-(4-Methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one 4-Methylbenzylidene at 5-position; trifluoromethylphenyl at 3-position Anticancer (IC₅₀ = 8.2 µM against HeLa cells) Lacks the piperidine-oxobutyl chain; trifluoromethyl group increases metabolic stability .
(5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 4-Chlorophenyl at 5-position; 2,3-dimethylphenyl at 3-position Antimicrobial (MIC = 16 µg/mL against S. aureus) Simpler alkyl substituents reduce steric hindrance .

Thiazolidinones with Heterocyclic Modifications

Compound Name Structural Features Activity Unique Aspects
(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one Pyrazole ring at 5-position; hexyl chain at 3-position Anticancer (apoptosis induction) Fluorinated aryl group enhances membrane permeability .
Rosiglitazone Thiazolidinedione core; no sulfanylidene group PPARγ agonist (antidiabetic) Lacks the methylidene and piperidine groups; focuses on glucose metabolism .

Core Modifications and Hybrid Structures

Pyrazole-Thiazolidinone Hybrids

Compound Name Hybrid Structure Activity Key Findings
(5Z)-5-{[3-(4-Ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one Pyrazole + thiazolidinone Anti-inflammatory (COX-2 inhibition) Ethoxy group improves selectivity for COX-2 over COX-1 .
Target Compound Thiazolidinone with piperidine-oxobutyl chain N/A (preclinical) Hybridization with a piperidine moiety may enhance CNS penetration compared to simpler pyrazole hybrids .

Sulfur-Modified Thiazolidinones

Compound Name Sulfur Modifications Activity Notes
(5Z)-3-Methyl-5-[[5-chloro-2-[(2-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Nitrophenylmethoxy group Antifungal (IC₅₀ = 12 µM) Nitro group increases electrophilicity, enhancing covalent binding .
Target Compound 2-Sulfanylidene group N/A Sulfanylidene may confer antioxidant properties, unlike non-sulfurated analogs .

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound (5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one Pioglitazone
LogP 3.2 (predicted) 2.8 1.9
Solubility (mg/mL) 0.15 (aqueous) 0.08 0.5
Plasma Protein Binding (%) 92 (estimated) 88 99
Metabolic Stability Moderate (CYP3A4 substrate) Low (CYP2C9 substrate) High

Key Insights :

  • The 4-(4-methylpiperidin-1-yl)-4-oxobutyl chain in the target compound improves aqueous solubility compared to analogs with purely aromatic substituents (e.g., 4-methylphenyl) .

Biological Activity

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential in treating various diseases, particularly cancer and infections. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential as a multi-target therapeutic agent.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Thiazolidin-4-one
  • Substituents :
    • A dimethoxyphenyl group
    • A piperidinyl moiety with a ketone functionality

This unique combination of structural features contributes to its biological activities.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines.

Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, leading to increased cell death .
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed, which are associated with the induction of apoptosis .
  • Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in cancer cell proliferation, although specific targets for this compound require further elucidation.

Case Studies

  • Colon Cancer : In vitro studies demonstrated that the compound exhibited IC50 values below 4 µM against HCT116 and HT29 colon cancer cell lines, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
    CompoundIC50 (µM)Comparison to 5-FU
    (5Z)-5...< 4More potent
    5-FU>1000Less potent
  • Lymphoma and Leukemia : Additional studies revealed significant cytotoxicity against human CEM lymphoma and HL60 promyelocytic leukemia cells, suggesting broad-spectrum anticancer activity .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Thiazolidinones have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.

The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Antibacterial Efficacy : The compound has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition percentages reaching up to 91% against S. aureus .
    BacteriaInhibition (%)
    Staphylococcus aureus91.66
    Escherichia coli88.46

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazolidinone derivatives are being explored for various other pharmacological activities:

  • Anti-inflammatory : Potential to reduce inflammation markers.
  • Antidiabetic : Some derivatives have shown hypoglycemic effects.
  • Antioxidant : Capable of scavenging free radicals, thus protecting cells from oxidative stress .

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